molecular formula C20H22BrFN2O B195639 Citalopram hydrobromide CAS No. 59729-32-7

Citalopram hydrobromide

货号: B195639
CAS 编号: 59729-32-7
分子量: 405.3 g/mol
InChI 键: WIHMBLDNRMIGDW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 西酞普兰氢溴酸盐是通过在碱存在下用 3-二甲氨基丙基氯对 1-(4'-氟苯基)-1,3-二氢异苯并呋喃-5-腈 (5-氰基苯并呋喃) 进行 C-烷基化,然后进行酸处理合成的 . 该过程包括几个步骤,包括中间体的形成和纯化阶段,以确保最终产品的纯度。

工业生产方法: 西酞普兰氢溴酸盐的工业生产涉及使用优化的反应条件进行大规模合成,以最大限度地提高产率和纯度。 该过程通常包括使用高效液相色谱 (HPLC) 进行纯化和质量控制 .

化学反应分析

反应类型: 西酞普兰氢溴酸盐会发生各种化学反应,包括:

常用试剂和条件:

形成的主要产物: 这些反应形成的主要产物包括各种降解产物和中间体,通常使用分光光度法和色谱法进行分析 .

科学研究应用

Major Depressive Disorder

Citalopram hydrobromide is predominantly prescribed for major depressive disorder in adults. It enhances serotonergic activity in the central nervous system, which is crucial for mood regulation. The drug has been shown to be effective in alleviating depressive symptoms, with treatment typically taking 1 to 4 weeks for initial effects and up to 12 weeks for full response .

Anxiety Disorders

Citalopram is also utilized off-label for various anxiety disorders, including:

  • Generalized Anxiety Disorder
  • Panic Disorder
  • Social Anxiety Disorder
  • Obsessive-Compulsive Disorder .

These applications are based on its ability to modulate serotonin levels, which can help reduce anxiety symptoms.

Preventing Depression in Cancer Patients

A randomized, placebo-controlled trial investigated the prophylactic use of this compound in patients undergoing treatment for head and neck cancer. The study aimed to determine if citalopram could prevent major depressive disorder during cancer therapy. Out of 36 subjects, those receiving citalopram showed significant improvements on various scales measuring depression and quality of life compared to the placebo group .

Pharmacokinetics and Transdermal Delivery

Recent studies have explored innovative delivery methods for this compound, including transdermal systems that significantly enhance bioavailability compared to traditional oral administration. One study demonstrated that a transdermal patch could maintain effective plasma concentrations over 24 hours, suggesting a promising alternative for patients who may struggle with oral medications .

Safety and Overdose Management

This compound is generally well-tolerated; however, overdose cases have been documented with severe consequences, including serotonin syndrome and cardiac complications. A notable case involved a patient who suffered a fatal overdose leading to cardiac arrest and subsequent complications indicative of serotonin syndrome . Such cases underscore the importance of monitoring dosage and educating patients about potential risks associated with misuse.

Comparative Effectiveness

Research comparing this compound with other antidepressants indicates that it may offer comparable efficacy with potentially fewer side effects than some alternatives. This has made it a preferred choice in certain clinical scenarios .

相似化合物的比较

生物活性

Citalopram hydrobromide is a widely used selective serotonin reuptake inhibitor (SSRI) primarily prescribed for the treatment of major depressive disorder and anxiety disorders. Its biological activity is characterized by its potent inhibition of serotonin reuptake in the central nervous system, which enhances serotonergic neurotransmission. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Citalopram exerts its antidepressant effects by selectively inhibiting the reuptake of serotonin (5-HT) at the presynaptic neuron, thereby increasing the availability of serotonin in the synaptic cleft. It exhibits minimal effects on norepinephrine and dopamine reuptake, which distinguishes it from other classes of antidepressants. The compound has a low affinity for various receptors, including muscarinic acetylcholine receptors and histamine receptors, contributing to its favorable side effect profile compared to other psychotropic medications .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it is absorbed effectively with linear pharmacokinetics observed in doses ranging from 10 to 40 mg/day. The drug undergoes hepatic metabolism, with a mean terminal half-life of approximately 35 hours. Steady-state plasma concentrations are typically achieved within one week of daily dosing .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Bioavailability~80%
Peak Plasma Concentration4-6 hours post-dose
Half-Life~35 hours
Volume of Distribution~12 L/kg
Clearance~0.3 L/h/kg

Clinical Efficacy

Citalopram has been extensively studied for its efficacy in treating depression and anxiety disorders. A notable study demonstrated significant reductions in hot flash frequency and severity among breast cancer survivors using citalopram as a treatment, highlighting its broader therapeutic potential beyond mood disorders .

Case Study: Efficacy in Hot Flashes

In a placebo-controlled trial involving 300 participants, those treated with citalopram showed a statistically significant decrease in hot flash scores compared to placebo groups:

  • 10 mg/day : 49% reduction
  • 20 mg/day : 50% reduction
  • 30 mg/day : 55% reduction
  • Placebo : 23% reduction

These results underscore citalopram's effectiveness in managing symptoms associated with hormonal changes .

Safety and Side Effects

While citalopram is generally well-tolerated, it is associated with several side effects, including nausea, dry mouth, and sexual dysfunction. Notably, there is an increased risk of QT prolongation, particularly in patients with pre-existing cardiac conditions or those taking higher doses .

Table 2: Common Adverse Effects of this compound

Adverse EffectIncidence (%)
Nausea15
Dry Mouth10
Somnolence8
Sexual Dysfunction7
Insomnia6

属性

IUPAC Name

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHMBLDNRMIGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40872344
Record name Citalopram hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40872344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59729-32-7
Record name Citalopram hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59729-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citalopram hydrobromide [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059729327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name citalopram hydrobromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758684
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Citalopram hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40872344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile monohydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.246
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CITALOPRAM HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1E9D14F36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Citalopram base (167 g) was dissolved in acetone (837 ml). Thereto was blown in a hydrobromic acid gas at 15° C.-40° C. to make the pH of the solution 3. When about 1/2 of the hydrobromic acid gas was blown in, crystals began to precipitate. The reaction mixture was stirred at 25° C.-35° C. for 1 hour, and at 0° C.-5° C. for 1 hour. The resulting crystals were filtered, washed with cold acetone (167 ml) and dried in vacuo at 50° C.-70° C. (5 Torr-30 Torr) for 3 hours to give citalopram hydrobromide crystals (162 g). The crystals had an HPLC purity of 97.3% (254 nm).
Quantity
167 g
Type
reactant
Reaction Step One
Quantity
837 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution (94.1 kg including citalopram 51.8 kg) of citalopram in acetone produced in Example 30 was added to acetone (163.4 kg) and hydrogen bromide (13.2 kg) was blown in over 3 hr at 25-35° C. After aging for 3 hr, the mixture was cooled to about 5° C. and aged at 0-5° C. for three more hours. The crystals were collected by filtration and washed with acetone (40.9 kg) cooled to 0-5° C. The crystals were dried under reduced pressure at 30-50° C. to give citalopram hydrobromide (54.9 kg, yield 83.7%).
Quantity
94.1 kg
Type
reactant
Reaction Step One
Quantity
13.2 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
163.4 kg
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution of 4,4-dimethyl-2-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]oxazoline (287 g, 0.724 mol) in pyridine (1000 ml), at 5° C., phosphorous oxychloride (135 ml, 1.474 mol) is slowly added while keeping the temperature at 5 to 10° C. The mixture is heated at reflux (115-116° C.) for 3 to 4 hours. The mixture is cooled to about 10° C. and treated with deionized water (3200 mL), and the pH is adjusted to about pH 9 by addition of 28% aqueous ammonia (800 ml). The product is extracted with of toluene (1500+1000+500+500 ml) and the combined organic phases are decoloured with charcoal. The organic phase is concentrated under reduced pressure at 60-70° C. to give an oily residue to which acetone (3000 ml) is added. The acetone solution is cooled to 10° C. and treated with 60 ml 48% HBr to a pH value of 4-5. The solvent is evaporated under reduced pressure and the residue is taken up in acetone (800 ml). The mixture is heated to 40-50° C. and thereafter cooled to 5° C. After 15 hours at 5° C. the product is filtered off, washed with cold acetone (500 ml) and dried in vacuo at 50° C. 175-180 g of citalopram hydrobromide with a purity (HPLC, peak area)≧90% is obtained.
Name
4,4-dimethyl-2-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]oxazoline
Quantity
287 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
3200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A total of 8.2 g of 62% hydrobromic acid is added to a solution of 20 g of citalopram in 120 ml of ethyl acetate. The mixture is cooled to 5-10° C. and left to crystallise. The crystals formed are filtered off and dried. A total of 22.5 g (yield: 90%) of citalopram hydrobromide are obtained.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To a mixture 5.42 g sodium hydride in 120 ml of dimethylsulfoxide, previously heated at 60° C. for 30 minutes, under nitrogen flow, a solution of 30 g of 1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile obtained in Example 2 in 75 ml of dimethylsulfoxide is added, without exceeding 25° C. The solution is maintained under stirring for 30 minutes and, in 10 minutes, 33 g of 3-(dimethylamino)propylchloride are added without exceeding 25° C. After about 2-hour stirring at 25° C., the mixture is cooled at 10° C. and 300 ml of water are added dropwise and then 120 ml of ethyl acetate. The mixture is stirred and diluted with 1650 ml of water and 120 ml of ethyl acetate. The mixture is let 1 hour under stirring, then the phases are separated; the organic one is collected and the aqueous one is washed with 3×150 ml of ethyl acetate. After separation of the phases, the aqueous one is discarded and the collected organic ones are washed with 900 ml of water. The organic phase is dehydrated with anhydrous Na2SO4 and is concentrated under vacuum at 50° C. until an oil is obtained, which is treated with 60 ml of acetone. The mixture is stirred in order to obtain a solution, that is cooled at 10° C. and treated with about 10 ml of 48% HBr in order to adjust the pH value from 9.8-9.5 to 7.0. After 1 hour-stirring at pH=7 constant, the solvent is evaporated under vacuum at 50° C. and the residue is treated with 100 ml of acetone. The suspension is stirred at 25° C. for 30 minutes, then it is cooled at 0-5° C. and it is let at cold for 15 hours. The product is filtered, washed with cold acetone (0-5° C.) and is dried under vacuum at 50° C. Thus 34.88 g of citalopram hydrobromide with a purity (HPLC)=99.15% are obtained.
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
[Compound]
Name
mixture
Quantity
5.42 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Four
Quantity
30 g
Type
reactant
Reaction Step Five
Quantity
75 mL
Type
solvent
Reaction Step Five
Quantity
33 g
Type
reactant
Reaction Step Six
Name
Quantity
10 mL
Type
reactant
Reaction Step Seven
Name
Quantity
1650 mL
Type
solvent
Reaction Step Eight
Quantity
120 mL
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Citalopram hydrobromide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Citalopram hydrobromide
Reactant of Route 3
Reactant of Route 3
Citalopram hydrobromide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Citalopram hydrobromide
Reactant of Route 5
Reactant of Route 5
Citalopram hydrobromide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Citalopram hydrobromide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。